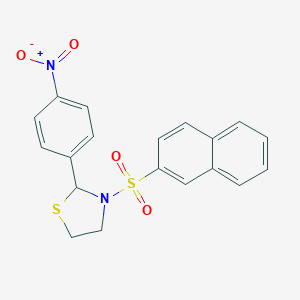
3-(naphthalen-2-ylsulfonyl)-2-(4-nitrophenyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(naphthalen-2-ylsulfonyl)-2-(4-nitrophenyl)thiazolidine is a synthetic organic compound that belongs to the thiazolidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-2-ylsulfonyl)-2-(4-nitrophenyl)thiazolidine typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-(4-nitro-phenyl)-thiazolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or sulfides.
Substitution: Formation of substituted thiazolidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(naphthalen-2-ylsulfonyl)-2-(4-nitrophenyl)thiazolidine would depend on its specific biological target. Generally, thiazolidine derivatives can interact with enzymes or receptors, modulating their activity. The nitro and sulfonyl groups may play a role in binding to the target site, influencing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-(Naphthalene-2-sulfonyl)-2-phenyl-thiazolidine
- 3-(Naphthalene-2-sulfonyl)-2-(4-chloro-phenyl)-thiazolidine
Comparison
Compared to similar compounds, 3-(naphthalen-2-ylsulfonyl)-2-(4-nitrophenyl)thiazolidine may exhibit unique properties due to the presence of the nitro group, which can influence its reactivity and biological activity. The sulfonyl group also adds to its uniqueness, potentially enhancing its solubility and stability.
Properties
Molecular Formula |
C19H16N2O4S2 |
|---|---|
Molecular Weight |
400.5g/mol |
IUPAC Name |
3-naphthalen-2-ylsulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C19H16N2O4S2/c22-21(23)17-8-5-15(6-9-17)19-20(11-12-26-19)27(24,25)18-10-7-14-3-1-2-4-16(14)13-18/h1-10,13,19H,11-12H2 |
InChI Key |
RWFGLXUMRGIXKX-UHFFFAOYSA-N |
SMILES |
C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-phenylnicotinonitrile](/img/structure/B409441.png)
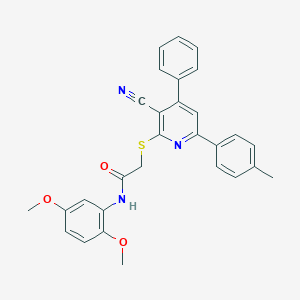
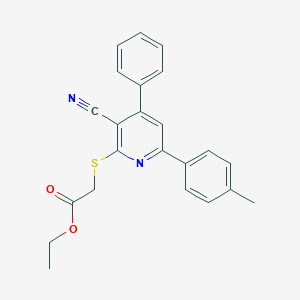
![Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanylpropanoate](/img/structure/B409446.png)
![3-amino-N-(2-methylnaphthalen-1-yl)-6-(4-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409448.png)
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2-methyl-1-naphthyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409449.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2-methyl-1-naphthyl)acetamide](/img/structure/B409450.png)
![3-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409451.png)
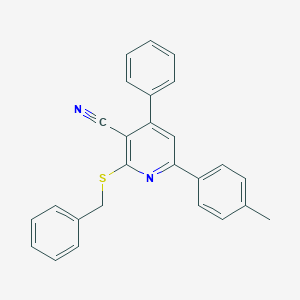
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B409454.png)
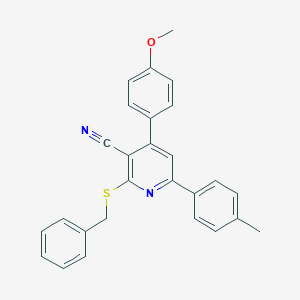
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N'-(4-methylbenzoyl)acetohydrazide](/img/structure/B409458.png)
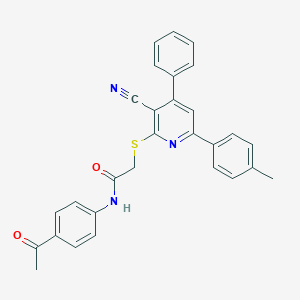
![3-amino-N-(2-ethylphenyl)-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409463.png)
